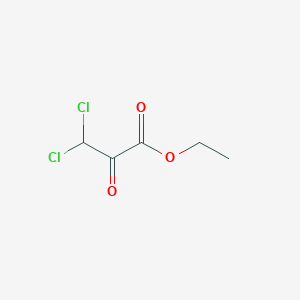

Ethyl 3,3-dichloro-2-oxopropanoate

Description

Properties

Molecular Formula |

C5H6Cl2O3 |

|---|---|

Molecular Weight |

185.00 g/mol |

IUPAC Name |

ethyl 3,3-dichloro-2-oxopropanoate |

InChI |

InChI=1S/C5H6Cl2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 |

InChI Key |

QGFBKFLBYIXARC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with deprotonation of ethyl acetoacetate by a base such as pyridine or triethylamine, generating an enolate intermediate. Subsequent treatment with SO₂Cl₂ introduces chlorine atoms at the α-carbon via sequential nucleophilic substitution. The process typically occurs at 0–5°C to mitigate overchlorination, yielding ethyl 3,3-dichloro-2-oxopropanoate in 65–75% purity.

Optimization Insights :

-

Stoichiometry : A 2:1 molar ratio of SO₂Cl₂ to ethyl acetoacetate ensures complete dichlorination.

-

Solvent Choice : Dichloromethane or ether solvents enhance solubility and reaction homogeneity.

-

Workup : Aqueous washes (NaHCO₃) remove residual SO₂ byproducts, followed by distillation under reduced pressure (bp: 110–115°C at 15 mmHg).

Free Radical Chlorination Using Molecular Chlorine

Free radical-mediated chlorination offers an alternative pathway, leveraging ultraviolet (UV) light or radical initiators to generate chlorine radicals from Cl₂ gas. This method targets the α-hydrogens of ethyl acetoacetate, producing dichlorinated products through a chain mechanism.

Procedural Details

Ethyl acetoacetate is dissolved in CCl₄ and saturated with Cl₂ gas under UV irradiation (λ = 350 nm). The reaction proceeds via hydrogen abstraction by chlorine radicals, forming alkyl radicals that subsequently react with Cl₂ to yield dichlorinated species.

Challenges and Mitigations :

-

Selectivity : Overchlorination is common; reaction times ≤2 hours and low temperatures (10–20°C) improve selectivity.

-

Yield : Typical yields range from 50–60%, with column chromatography required to isolate the desired product.

Stepwise Chlorination via Enolate Intermediates

A two-step protocol involving enolate generation and sequential chlorination addresses selectivity issues associated with single-step methods. This approach employs lithium diisopropylamide (LDA) to form a stable enolate, which reacts with chlorinating agents such as N-chlorosuccinimide (NCS).

Synthetic Pathway

-

Enolate Formation : Ethyl acetoacetate is treated with LDA in THF at −78°C, yielding a lithium enolate.

-

Chlorination : The enolate reacts with NCS (2 equivalents) at −20°C, introducing chlorine atoms regioselectively.

-

Quenching and Isolation : The reaction is quenched with NH₄Cl, and the product is extracted into ethyl acetate (yield: 70–80%).

Advantages :

-

Enhanced control over mono- vs. dichlorination.

-

Compatibility with sensitive functional groups due to mild conditions.

Alternative Methods: Dichloroacetyl Chloride Condensation

A less conventional route involves the condensation of dichloroacetyl chloride with ethyl glycolate. This method bypasses direct chlorination, instead constructing the dichlorinated backbone through nucleophilic acyl substitution.

Reaction Overview

Dichloroacetyl chloride reacts with ethyl glycolate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst:

Conditions :

-

Solvent: Dry toluene, reflux (110°C).

-

Yield: ~60% after silica gel purification.

Comparative Analysis of Methodologies

| Method | Reagents | Yield | Selectivity | Practicality |

|---|---|---|---|---|

| Sulfuryl Chloride | SO₂Cl₂, pyridine | 65–75% | Moderate | High (scalable) |

| Free Radical Chlorination | Cl₂, UV light | 50–60% | Low | Moderate (safety risks) |

| Enolate Chlorination | LDA, NCS | 70–80% | High | Low (cryogenic needs) |

| Dichloroacetyl Condensation | Cl₂C(O)Cl, DMAP | 60% | High | Moderate (cost) |

Mechanistic Considerations and Side Reactions

Scientific Research Applications

Ethyl 3,3-dichloro-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on metabolic pathways and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl dichloropyruvate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This can lead to alterations in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Ethyl 3-Chloro-2-Oxopropanoate (CAS: 65868-37-3)

(b) Ethyl 2-Chloro-3-Oxopropanoate (CAS: 33142-21-1)

- Molecular Formula : C₅H₇ClO₃ (isomer of the above)

- Molar Mass : 150.56 g/mol

- Key Difference : Chlorine at the 2-position adjacent to the ketone group.

- Application : Preferentially used in Claisen condensations due to steric and electronic effects near the reactive ketone .

Dichlorinated Derivatives

(a) Mthis compound (CAS: 1431953-90-0)

- Molecular Formula : C₄H₄Cl₂O₃

- Molar Mass : 170.98 g/mol

- Key Difference : Methyl ester group instead of ethyl.

- Synthetic Utility: Lower steric hindrance allows for higher yields in cyclization reactions but reduced solubility in non-polar solvents .

(b) Ethyl 3-(2,4-Dichlorophenyl)-3-Oxopropanoate (CAS: 60868-41-9)

- Molecular Formula : C₁₁H₁₀Cl₂O₃

- Molar Mass : 261.10 g/mol

- Key Difference : Dichlorinated aromatic substituent at the 3-position.

- Bioactivity : Demonstrates antimicrobial properties, unlike the aliphatic dichloro analog .

Research Findings and Reactivity Insights

- Electrophilicity: this compound exhibits higher electrophilicity than mono-chlorinated analogs due to the synergistic electron-withdrawing effects of two chlorine atoms .

- Synthetic Flexibility : Unlike aromatic-substituted derivatives (e.g., CAS 60868-41-9), the aliphatic dichloro compound is more reactive in aliphatic nucleophilic substitutions but less stable under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.